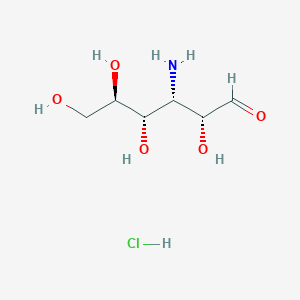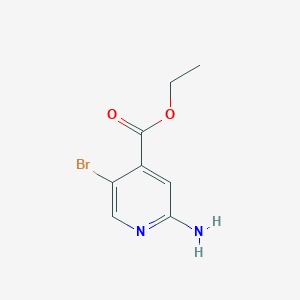![molecular formula C14H17NO3 B035881 Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1217190-38-9](/img/structure/B35881.png)
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound that has been the subject of various studies due to its unique molecular structure and properties. It belongs to a class of compounds known for their bicyclic ring systems, which are of interest in synthetic organic chemistry and medicinal chemistry.
Synthesis Analysis
- Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue from L-serine, which involves the formation of a [2.2.1] ring system, a key structural feature of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (Hart & Rapoport, 1999).
Molecular Structure Analysis
- The molecular structure of related compounds has been explored through various synthesis methods. For example, Francisco, Herrera, and Suárez (2003) synthesized chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, demonstrating the versatility of these bicyclic structures (Francisco, Herrera, & Suárez, 2003).
Chemical Reactions and Properties
- Studies by Bickley, Gilchrist, and Mendonça (2002) on the hydroxylation of derivatives of 1-azabicyclo[4.1.0]hept-3-enes provide insights into the reactivity and chemical transformations of related azabicycloheptane compounds (Bickley, Gilchrist, & Mendonça, 2002).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystal structure, are typically determined experimentally. However, specific data on the physical properties of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate were not found in the available literature.
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the bicyclic structure. Denisenko et al. (2017) described the synthesis of substituted 3-azabicyclo[3.2.0]heptanes, highlighting the chemical versatility of the azabicycloheptane scaffold (Denisenko et al., 2017).
Wissenschaftliche Forschungsanwendungen
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWICDZTOSCKLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576624 |
Source


|
| Record name | Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
CAS RN |
1217190-38-9 |
Source


|
| Record name | Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

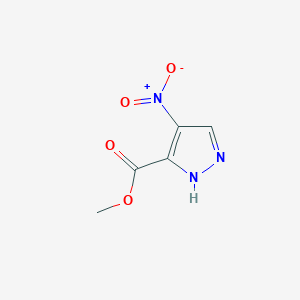

![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)
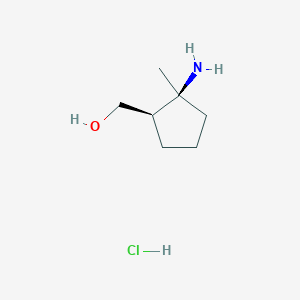
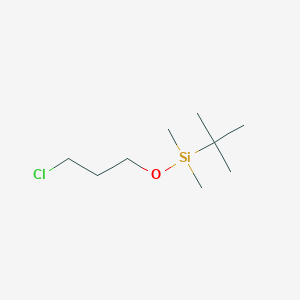
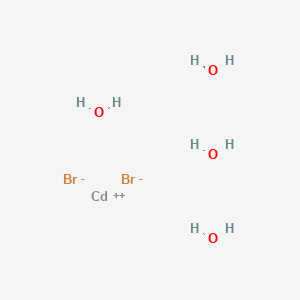

![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)



